N-(4-(3-methoxypiperidin-1-yl)phenyl)cyclopropanesulfonamide

Description

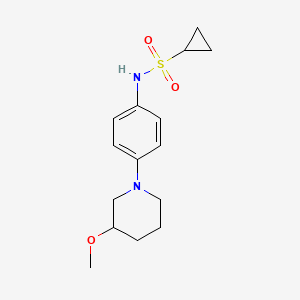

N-(4-(3-Methoxypiperidin-1-yl)phenyl)cyclopropanesulfonamide is a synthetic sulfonamide derivative featuring a cyclopropane ring fused to a sulfonamide group, which is further attached to a para-substituted phenyl ring bearing a 3-methoxypiperidine moiety.

Properties

IUPAC Name |

N-[4-(3-methoxypiperidin-1-yl)phenyl]cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S/c1-20-14-3-2-10-17(11-14)13-6-4-12(5-7-13)16-21(18,19)15-8-9-15/h4-7,14-16H,2-3,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCLQCWDSXVUAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methoxypiperidin-1-yl)phenyl)cyclopropanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.

Methoxylation: Introduction of the methoxy group onto the piperidine ring can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Coupling with Phenyl Ring: The methoxypiperidine intermediate is then coupled with a phenyl ring, often through a nucleophilic aromatic substitution reaction.

Cyclopropanesulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-methoxypiperidin-1-yl)phenyl)cyclopropanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(3-methoxypiperidin-1-yl)phenyl)cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

The structural and synthetic features of N-(4-(3-methoxypiperidin-1-yl)phenyl)cyclopropanesulfonamide are compared below with related cyclopropanesulfonamide derivatives from recent patent literature (2022–2025). Key distinctions lie in core scaffolds, substituents, and synthetic strategies.

Structural Comparison

Key Observations:

Core Scaffold Diversity : The target compound’s phenyl core contrasts with cyclopentyl () or bicyclo[2.2.2]octane () scaffolds. Aromatic phenyl groups may enhance π-π stacking interactions in target binding compared to aliphatic cores.

Substituent Effects: The 3-methoxypiperidine group in the target compound introduces a polar, hydrogen-bonding moiety absent in the isocyanato () or allyl/propyl () variants. This may improve solubility and reduce off-target interactions.

Molecular Weight : The target compound (~350 g/mol) is smaller than analogs with bulky substituents (e.g., at 650 g/mol), aligning with Lipinski’s "Rule of Five" for drug-likeness.

Physicochemical and Pharmacokinetic Predictions

Rationale :

Biological Activity

N-(4-(3-methoxypiperidin-1-yl)phenyl)cyclopropanesulfonamide is a chemical compound that has been the subject of various biological studies due to its unique structural features and potential therapeutic applications. This compound combines a piperidine ring, a methoxy group, and a cyclopropanesulfonamide moiety, which contribute to its diverse biological activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | N-[4-(3-methoxypiperidin-1-yl)phenyl]cyclopropanesulfonamide |

| Molecular Formula | C15H22N2O3S |

| Molecular Weight | 306.41 g/mol |

| CAS Number | 1797889-79-2 |

The presence of the methoxy group on the piperidine ring enhances the lipophilicity of the molecule, potentially improving its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. For instance, it has been suggested that it may modulate pathways related to cancer cell proliferation and survival by interfering with signaling cascades.

Biological Activities

Research has indicated that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, potentially effective against a range of bacterial strains.

- Antiviral Properties : Investigations into its antiviral efficacy have shown promise, particularly in inhibiting viral replication in vitro.

- Anticancer Potential : The compound has been explored for its anticancer properties, demonstrating the ability to induce apoptosis in cancer cell lines through modulation of key signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Anticancer Effects : In a study conducted on breast cancer cell lines, the compound was found to significantly reduce cell viability by inducing apoptosis. The mechanism was linked to the inhibition of specific kinases involved in cell survival pathways (PubMed:17333334).

- Antimicrobial Testing : A series of antimicrobial assays revealed that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics (PubMed:15642694).

Comparison with Similar Compounds

This compound can be compared with other compounds featuring similar structural motifs:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| N-(4-(3-methoxypiperidin-1-yl)phenyl)-2-methylbenzamide | Benzamide derivative | Anticancer |

| 2-Bromo-N-[4-(3-methoxypiperidin-1-yl)phenyl]benzamide | Benzamide derivative | Antimicrobial |

These comparisons highlight the unique properties of this compound, particularly its potential as a multi-target therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.